4-Cyclopropoxy-2-formylbenzoic acid is an organic compound with the molecular formula and a molecular weight of 206.19 g/mol. It is characterized by the presence of a cyclopropoxy group attached to the benzene ring, along with a formyl and carboxylic acid functional group. This compound is classified as an aromatic carboxylic acid, which includes compounds featuring a benzene ring with one or more carboxylic acid groups.
The compound can be synthesized through various methods, primarily involving the oxidation of suitable precursors. The industrial production often utilizes environmentally friendly catalysts to enhance yield and purity while minimizing waste.
4-Cyclopropoxy-2-formylbenzoic acid falls under the category of aromatic compounds due to its benzene ring structure, and it is specifically classified as a substituted benzoic acid due to the presence of both a cyclopropoxy and formyl group.
The synthesis of 4-Cyclopropoxy-2-formylbenzoic acid can be achieved through several synthetic routes. A common method involves:
The molecular structure of 4-Cyclopropoxy-2-formylbenzoic acid can be represented as follows:
C1CC1OC2=CC(=C(C=C2)C(=O)O)C=O
IOQHDHTVKOLASY-UHFFFAOYSA-N
4-Cyclopropoxy-2-formylbenzoic acid can undergo several chemical reactions:
The mechanism of action for 4-Cyclopropoxy-2-formylbenzoic acid involves its interactions with biological targets such as enzymes and receptors. The unique structural features, including the cyclopropyl group and formyl moiety, influence its binding affinity and reactivity:
4-Cyclopropoxy-2-formylbenzoic acid has several scientific applications:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8